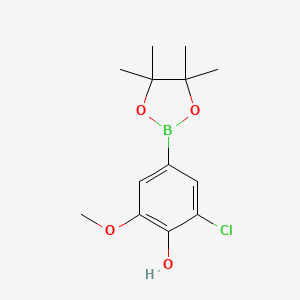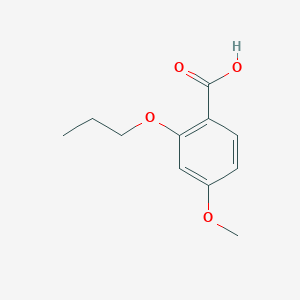
4-Methoxy-2-propoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-propoxybenzoic acid is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH3), a propoxy group (-OCH2CH2CH3), and a carboxylic acid group (-COOH) .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 210.23 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Oligodeoxyribonucleotide
4-Methoxy-2-propoxybenzoic acid, or a structurally similar compound, was used in the synthesis of oligodeoxyribonucleotide. It helped protect the exocyclic amino group of nucleosides and demonstrated stability under acidic conditions, beneficial for oligodeoxyribonucleotide synthesis on solid support via the phosphotriester approach (Mishra & Misra, 1986).
2. Encapsulation and Controlled Release of Flavor Molecules
Research on 4-hydroxy-3-methoxybenzoic acid, a similar compound to this compound, has been applied in food science. It was successfully intercalated into layered double hydroxide (LDH) to create nanohybrids for controlled release of flavor in food products (Hong, Oh, & Choy, 2008).
3. Vibrational and Surface-Enhanced Raman Spectroscopy
Vanillic acid, chemically similar to this compound, has been studied using vibrational and surface-enhanced Raman spectroscopy. These studies have potential analytical applications for detecting vanillic acid at picomole concentrations, indicating a method for analyzing similar compounds (Clavijo, Menendez, & Aroca, 2008).
4. Biodegradation Research in Microbiology
Studies on Pseudomonas putida show its ability to metabolize compounds structurally similar to this compound. This research is crucial in understanding the microbial degradation of complex organic compounds (Donnelly & Dagley, 1980).
5. Role in Antioxidant Activity
Investigations into the antioxidant properties of various phenolic acids, including those structurally related to this compound, have been conducted. These studies are significant in food science and pharmacology for understanding the antioxidant potential of various compounds (Chung & Shin, 2007).
Wirkmechanismus
Mode of Action
It is known that the compound features a benzene ring substituted with a methoxy group and a carboxylic acid . This specific arrangement significantly affects the electron distribution over the molecule, rendering it an electron-rich compound. The electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemical Pathways
The enhanced electron density of the compound facilitates a diverse range of chemical modifications, including halogenation, nitration, and sulfonation, broadening the compound’s utility in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2-propoxybenzoic acid. It is generally recommended that the compound be stored in a cool, dry place, away from direct sunlight and moisture, as exposure to these elements can degrade the compound and affect its efficacy .
Biochemische Analyse
Biochemical Properties
4-Methoxy-2-propoxybenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as heme oxygenase (HO1) and myeloperoxidase (MPO), influencing their activities . The compound’s interaction with these enzymes suggests its potential role in modulating oxidative stress and inflammatory responses. Additionally, this compound may interact with other biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6, thereby impacting inflammatory responses . Furthermore, this compound affects lipid metabolism by altering the levels of total cholesterol, triglycerides, free fatty acids, and phospholipids in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, modulating their activities. For example, the compound has been shown to inhibit the activity of heme oxygenase (HO1) while enhancing the activity of myeloperoxidase (MPO) . These interactions lead to changes in oxidative stress levels and inflammatory responses. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions. Its effects on cellular function may vary over time, with prolonged exposure leading to changes in gene expression and cellular metabolism . Studies have also shown that the compound can degrade over time, potentially affecting its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and alterations in lipid metabolism . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by transporters such as organic anion transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activities and influencing cellular processes.
Eigenschaften
IUPAC Name |
4-methoxy-2-propoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQXIGUSUAIWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541187 |
Source


|
| Record name | 4-Methoxy-2-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87359-70-4 |
Source


|
| Record name | 4-Methoxy-2-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
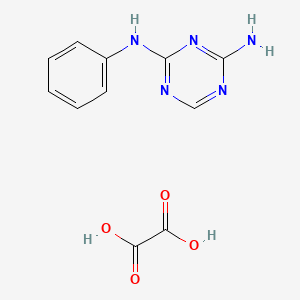
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)
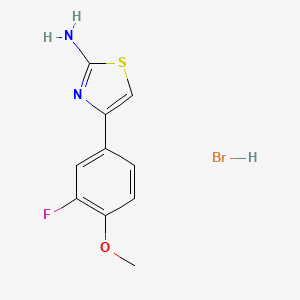
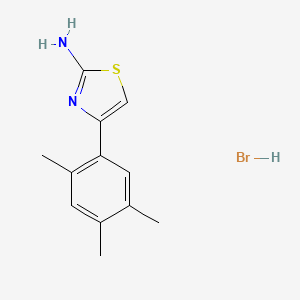

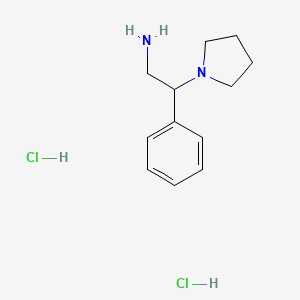
![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)




